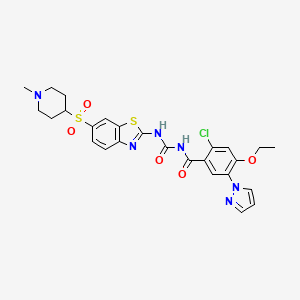
GPR81 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPR81 agonist 2 involves high-throughput screening and the development of chemical series containing a central acylurea scaffold . The synthetic route typically includes the formation of the acylurea linkage through condensation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
GPR81 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
GPR81 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR81.
Biology: Investigated for its role in regulating metabolic processes and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like diabetes, obesity, and cancer .
Industry: Utilized in the development of new drugs targeting metabolic disorders and inflammatory diseases .
Wirkmechanismus
GPR81 agonist 2 exerts its effects by binding to the GPR81 receptor, leading to the activation of downstream signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces lipolysis in adipocytes and modulates energy metabolism . Additionally, this compound can activate the cAMP/PKA pathway and the PLC/PKC/Akt pathway, contributing to its diverse physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GPR109A agonists: Similar to GPR81 agonist 2, these compounds target hydroxycarboxylic acid receptors and regulate metabolic processes.
3-Hydroxy-butyrate acid: Another ligand for hydroxycarboxylic acid receptors, though it primarily targets GPR109A.
Uniqueness
This compound is unique in its high potency and selectivity for the GPR81 receptor. It has been shown to effectively modulate metabolic pathways and has potential therapeutic applications in various diseases .
Eigenschaften
Molekularformel |
C26H27ClN6O5S2 |
|---|---|
Molekulargewicht |
603.1 g/mol |
IUPAC-Name |
2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35) |
InChI-Schlüssel |
ZVDDZDATCIKPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)
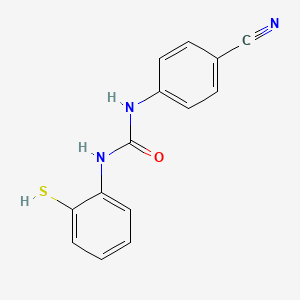
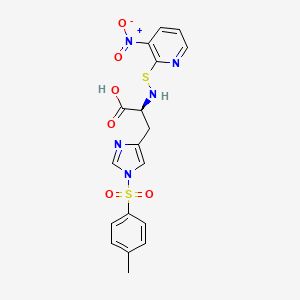
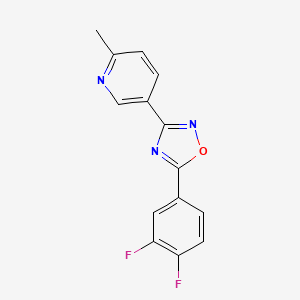
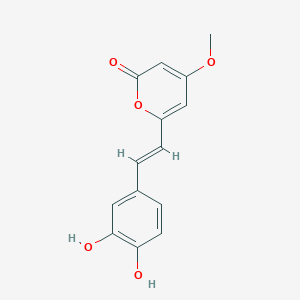
![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
